Balicatib

Selectivity Cathepsin K Inhibitor

Researchers studying cathepsin K inhibition often face tool compounds with poor cellular selectivity. Balicatib addresses this with unique lysosomotropic properties that drive intracellular accumulation, delivering cellular IC50 values far lower than enzyme IC50 predictions. Ideal for short-term cell-based assays requiring rapid, complete target engagement. - Gold standard positive control for drug-induced skin toxicity (morphea) models - Essential benchmark for PK/PD studies on antiresorptive 'off-effect' rebound - Historical Phase II comparator for evaluating newer cathepsin K inhibitors Supplied with ≥98% HPLC purity; available in mg to g quantities for immediate dispatch.

Molecular Formula C23H33N5O2
Molecular Weight 411.5 g/mol
CAS No. 354813-19-7
Cat. No. B1667721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalicatib
CAS354813-19-7
Synonymsalicatib
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(4-propylpiperazin-1-yl)benzamide
Molecular FormulaC23H33N5O2
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N
InChIInChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29)
InChIKeyLLCRBOWRJOUJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Balicatib (CAS 354813-19-7) for Osteoporosis Research: A Potent, Selective Cathepsin K Inhibitor


Balicatib (AAE581) is a selective cathepsin K inhibitor that reached Phase II clinical development for osteoporosis and knee osteoarthritis [1]. As a peptidic nitrile compound with a basic, lipophilic nature, it exhibits lysosomotropic properties that drive its intracellular accumulation and define its unique pharmacological profile [2]. Its development represents a critical chapter in cathepsin K inhibitor evolution, offering distinct lessons for selecting tool compounds in bone biology research [3].

Why Cathepsin K Inhibitors Are Not Interchangeable: The Case for Balicatib


Generic substitution among cathepsin K inhibitors is scientifically unsound due to fundamental differences in their physicochemical properties that dictate selectivity, cellular distribution, and ultimately, biological outcomes [1]. Unlike neutral inhibitors such as odanacatib or MIV-711, the basic, lipophilic nature of balicatib results in potent lysosomal trapping [2]. This property yields a unique pharmacological fingerprint characterized by exceptionally high cellular potency but also a narrower therapeutic index, which directly contributed to its clinical termination due to off-target skin effects [3]. Therefore, selecting balicatib as a research tool is a deliberate choice to investigate the specific consequences of lysosomotropic cathepsin K inhibition, a mechanism not recapitulated by other in-class compounds.

Balicatib (AAE581) Head-to-Head: Quantitative Differentiation for Scientific Procurement


Balicatib Exhibits Superior Cellular Potency but Compromised Selectivity vs. Odanacatib and MIV-711

Balicatib is a potent cathepsin K inhibitor with an IC50 of 1.4 nM in enzymatic assays . However, its selectivity profile is dramatically different in whole-cell assays compared to neutral inhibitors. A direct comparison showed that while odanacatib maintains >100-fold selectivity for cathepsin K over other cathepsins in both enzyme and cell-based assays, balicatib's cellular selectivity is significantly reduced [1]. More recent comparators like MIV-711 demonstrate even greater selectivity, with a Ki of 0.98 nM and >1300-fold selectivity over other human cathepsins [2].

Selectivity Cathepsin K Inhibitor

Balicatib's Clinical BMD Gains Compare Favorably to Bisphosphonates but Differ from ONO-5334's Cortical Effects

In a 12-month Phase II trial of 675 postmenopausal women, 50 mg daily balicatib increased lumbar spine and total hip BMD by 4.5% and 2.3%, respectively, compared to placebo [1]. This effect is similar to that seen with bisphosphonates but differs from the cortical bone-focused effects of ONO-5334, which showed superior cortical BMD gains but less effect on trabecular BMD in preclinical models [2]. Notably, these BMD increases were achieved while only partially preventing ovariectomy-induced bone loss and reducing the bone resorption marker uNTx/Cr by 55% [1].

Bone Mineral Density Osteoporosis Clinical Trial

Balicatib's Lysosomotropism Causes Unique Skin Toxicity, a Critical Differentiator from Odanacatib and MIV-711

The clinical development of balicatib was halted due to the emergence of morphea-like skin lesions in 7 of 709 treated women (primarily at the 50 mg dose), an adverse event not observed with neutral cathepsin K inhibitors like odanacatib or MIV-711 [1]. This toxicity is directly linked to balicatib's basic, lipophilic nature, which causes it to accumulate within acidic lysosomes (lysosomotropism), leading to off-target effects in dermal fibroblasts [2]. In contrast, odanacatib's evaluation in dermal fibroblast culture showed minimal intracellular collagen accumulation relative to less selective inhibitors [3].

Toxicity Morphea Lysosomotropism

Balicatib Demonstrates Dose-Dependent, Rapid Bone Marker Suppression with a Distinct Rebound Profile

Pharmacodynamic modeling from Phase I/II studies shows that a 50 mg dose of balicatib rapidly suppresses serum C-terminal (CTx) and N-terminal (NTx) collagen telopeptide concentrations by 70-80% relative to baseline [1]. This initial suppression is followed by a gradual rebound above baseline after treatment cessation at 12 weeks, a profile distinct from the more sustained suppression seen with odanacatib [1]. The half-life of bone formed during cathepsin K inhibition was estimated at 1.4 years, indicating accelerated turnover upon drug withdrawal [1].

Pharmacodynamics Bone Turnover Biomarkers

Balicatib's Population PK Reveals Unique Dose-Dependent Volume of Distribution and Low Clearance Variability

A population PK analysis revealed an unexpected finding for balicatib: a dose-dependent decrease in the apparent volume of distribution of the peripheral compartment [1]. The study also noted that variability in balicatib's total clearance was unexpectedly small for a CYP3A substrate (apparent CV 12.2%), indicating predictable drug exposure [1]. This contrasts with other cathepsin K inhibitors where such detailed population PK modeling has not been reported, providing a unique quantitative dataset for predicting human exposure.

Pharmacokinetics Population PK CYP3A

Optimal Research Applications for Balicatib (AAE581) Based on Evidence


Investigating Lysosomotropism-Driven Toxicity

Balicatib is the gold standard positive control for in vitro and in vivo models designed to study drug-induced skin toxicity (e.g., morphea) resulting from lysosomal accumulation [1]. Its high cellular potency and documented clinical association with morphea-like lesions make it ideal for validating assays that screen for lysosomotropic liabilities .

Tool Compound for Maximal Cellular Target Engagement

For researchers prioritizing maximal intracellular inhibition of cathepsin K, balicatib's lysosomotropic properties yield cellular IC50 values far lower than its enzyme IC50 would predict [1]. It is the superior choice for short-term cell-based assays where complete and rapid target engagement is required.

Studying the Kinetics of Bone Turnover Rebound

Balicatib's unique pharmacodynamic profile, characterized by a pronounced rebound in bone resorption markers upon drug withdrawal, makes it an essential tool for investigating the mechanisms governing the 'off-effect' of antiresorptive therapies [1]. It is ideal for PK/PD modeling studies focused on bone formation coupling and accelerated bone turnover [1].

Reference Standard for Comparative Cathepsin K Inhibitor Studies

As one of the first cathepsin K inhibitors to reach Phase II, balicatib serves as a historical and mechanistic benchmark. Its detailed clinical, PK/PD, and safety data provide a critical reference point for evaluating the efficacy and safety profiles of newer, neutral inhibitors like odanacatib, MIV-711, and ONO-5334 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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